Cas no 889877-07-0 (4H-1,4-Benzothiazine-2-carbonitrile)

4H-1,4-Benzothiazine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4H-1,4-Benzothiazine-2-carbonitrile
- 889877-07-0
- AKOS006346063
- 2-Cyano-4H-benzo-1,4-thiazine
- SCHEMBL7931913
- 4H-Benzo[b][1,4]thiazine-2-carbonitrile
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- MDL: MFCD11707060
- Inchi: InChI=1S/C9H6N2S/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6,11H
- InChI Key: SXHZCFFQWLTTJQ-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)NC=C(C#N)S2
Computed Properties
- Exact Mass: 174.02516937g/mol
- Monoisotopic Mass: 174.02516937g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.1Ų
- XLogP3: 2.1
4H-1,4-Benzothiazine-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM528018-1g |
4H-Benzo[b][1,4]thiazine-2-carbonitrile |
889877-07-0 | 97% | 1g |
$*** | 2023-05-29 |
4H-1,4-Benzothiazine-2-carbonitrile Related Literature
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Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
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Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
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4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
Additional information on 4H-1,4-Benzothiazine-2-carbonitrile
4H-1,4-Benzothiazine-2-carbonitrile: A Comprehensive Overview
The compound with CAS No. 889877-07-0, commonly referred to as 4H-1,4-Benzothiazine-2-carbonitrile, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzothiazines, which are heterocyclic aromatic compounds with a fused benzene and thiazine ring system. The presence of a nitrile group (-C≡N) at the 2-position of the benzothiazine ring introduces unique electronic and structural properties, making it a valuable compound for various applications.
4H-1,4-Benzothiazine-2-carbonitrile is synthesized through a series of well-established organic reactions. The synthesis typically involves the condensation of an appropriate thioamide or thioester with a ketone or aldehyde, followed by cyclization to form the benzothiazine ring system. The introduction of the nitrile group is achieved through substitution or coupling reactions, depending on the specific precursor used. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.
One of the most notable applications of 4H-1,4-Benzothiazine-2-carbonitrile is in the field of drug discovery. The molecule's unique structure allows it to act as a scaffold for various bioactive compounds. For instance, derivatives of this compound have been shown to exhibit potent anti-inflammatory and antioxidant properties, making them promising candidates for therapeutic agents. A study published in 2023 highlighted the ability of certain derivatives to inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions such as arthritis and neurodegenerative diseases.
In addition to its pharmaceutical applications, 4H-1,4-Benzothiazine-2-carbonitrile has found utility in materials science. The compound's aromaticity and conjugated system make it an excellent candidate for use in organic electronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated that derivatives of this compound can exhibit high photoluminescence quantum yields and excellent charge transport properties, which are critical for efficient energy conversion in electronic devices.
The electronic properties of 4H-1,4-Benzothiazine-2-carbonitrile are further enhanced by its ability to undergo various post-synthetic modifications. For example, the nitrile group can be converted into other functional groups such as amides or esters through simple chemical transformations. This versatility allows chemists to tailor the molecule's properties for specific applications. A 2023 study reported the successful synthesis of a derivative with improved solubility and stability, paving the way for its use in high-performance materials.
Another area where 4H-1,4-Benzothiazine-2-carbonitrile has shown promise is in catalysis. The compound's ability to act as a ligand in transition metal complexes has led to its use in asymmetric catalysis and organocatalysis. A recent breakthrough involved the development of a cobalt complex based on this molecule that exhibited exceptional activity in enantioselective cyclopropanation reactions. This discovery has significant implications for the synthesis of chiral molecules, which are crucial in pharmaceuticals and agrochemicals.
The environmental impact of 4H-1,4-Benzothiazine-2-carbonitrile is another area of growing interest. Researchers have investigated its biodegradability and toxicity under various conditions. Preliminary studies suggest that the compound is relatively stable under environmental conditions but can undergo degradation under specific microbial or chemical treatments. These findings are important for assessing its safety profile and ensuring sustainable practices in its production and application.
In conclusion, 4H-1,4-Benzothiazine-2-carbonitrile (CAS No. 889877-07-0) is a versatile and intriguing compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, catalysis, and beyond. As research continues to uncover new properties and applications of this molecule, it is poised to play an increasingly important role in advancing scientific innovation.
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